1-Pentene-4,4,5,5,5-D5
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Overview
Description
1-Pentene-4,4,5,5,5-D5 is a deuterated organic compound with the molecular formula C5H5D5. It is a derivative of 1-pentene where five hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in research settings, particularly in studies involving isotopic labeling and deuterium exchange reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentene-4,4,5,5,5-D5 can be synthesized through the deuteration of 1-pentene. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: While the industrial production of this compound is not as common as its laboratory synthesis, it can be produced on a larger scale using similar deuteration techniques. The key is to maintain high purity and isotopic enrichment, which is crucial for its applications in research .
Chemical Reactions Analysis
Types of Reactions: 1-Pentene-4,4,5,5,5-D5 undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form deuterated alkanes.
Deuterium Exchange: It can participate in hydrogen-deuterium exchange reactions, which are useful for studying reaction mechanisms and kinetics.
Common Reagents and Conditions:
Hydrogenation: Platinum or palladium catalysts, high pressure, and temperature.
Deuterium Exchange: Deuterium gas, cobalt-based catalysts, and controlled atmospheric conditions.
Major Products Formed:
Hydrogenation: Deuterated alkanes.
Deuterium Exchange: Various deuterated hydrocarbons depending on the reaction conditions.
Scientific Research Applications
1-Pentene-4,4,5,5,5-D5 is widely used in scientific research, including:
Chemistry: It serves as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Helps in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism by which 1-Pentene-4,4,5,5,5-D5 exerts its effects is primarily through its role as a deuterium source. In hydrogen-deuterium exchange reactions, the deuterium atoms replace hydrogen atoms in the target molecules, allowing researchers to study the effects of deuterium incorporation on molecular behavior and reaction kinetics .
Comparison with Similar Compounds
1-Butene-4,4,4-D3: Another deuterated alkene with three deuterium atoms.
1-Hexene-5,5,6,6,6-D5: A longer-chain deuterated alkene with five deuterium atoms.
Uniqueness: 1-Pentene-4,4,5,5,5-D5 is unique due to its specific isotopic labeling, which makes it particularly useful for detailed mechanistic studies and tracing experiments. Its balance of chain length and deuterium content provides a versatile tool for various research applications .
Properties
IUPAC Name |
4,4,5,5,5-pentadeuteriopent-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i2D3,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAKXRMUMFPDSH-PVGOWFQYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.